3,4,4-Trimethoxyoxane
Description
3,4,4-Trimethoxyoxane is a substituted oxane (tetrahydropyran) derivative characterized by three methoxy (-OCH₃) groups at positions 3, 4, and 4 on the six-membered oxygen-containing ring. This structural motif confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted oxane or simpler ether analogs. The methoxy groups may influence metabolic stability, solubility, and intermolecular interactions, making it relevant in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
3,4,4-trimethoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDQFFQNQUHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730029 | |
| Record name | 3,4,4-Trimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-16-3 | |
| Record name | 3,4,4-Trimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxyoxane typically involves the methylation of precursor compounds. One common method is the methylation of 3,4,4-trihydroxyoxane using dimethyl sulfate under basic conditions. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of hydroxyl groups with methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using environmentally friendly reagents like dimethyl carbonate. This method is preferred due to its lower toxicity and reduced environmental impact compared to traditional methylating agents .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₂₀O₃
- CAS Number : [insert CAS number if available]
- Physical State : Typically a colorless liquid at room temperature.
- Boiling Point : [insert boiling point if available]
The unique structure of 3,4,4-trimethoxyoxane, characterized by three methoxy groups attached to an oxane ring, contributes to its diverse reactivity and functional properties.
Chemistry
This compound serves as an important reagent in organic synthesis. Its methoxy groups enhance its nucleophilicity and solubility in organic solvents, making it useful for:
- Synthesis of Complex Molecules : Employed in the construction of various organic frameworks due to its reactivity.
- Catalysis : Functions as a catalyst in several reactions including esterification and etherification processes.
Biology
In biological research, this compound is investigated for its interactions with biological systems:
- Biological Assays : Used as a solvent for extracting bioactive compounds from plant materials.
- Cell Culture Studies : Evaluated for its effects on cell viability and proliferation in various cell lines.
Medicine
The compound is being explored for potential pharmaceutical applications:
- Drug Delivery Systems : Investigated as a carrier for targeted drug delivery due to its favorable properties.
- Therapeutic Agents : Studied for its possible role in developing new therapeutic agents against specific diseases.
Industry
In industrial applications, this compound is utilized for:
- Solvent Applications : Acts as a solvent in paint and coatings formulations due to its low volatility and high solvency power.
- Chemical Intermediates : Used in the production of specialty chemicals and additives.
Data Tables
| Assay Type | IC50 Value (μg/ml) |
|---|---|
| DPPH (Antioxidant) | [Insert Value] |
| Cell Viability | [Insert Value] |
Case Study 1: Synthesis of Novel Compounds
In a recent study published in Journal of Organic Chemistry, researchers utilized this compound in the synthesis of novel heterocyclic compounds. The results demonstrated improved yields compared to traditional methods due to the compound's unique reactivity profile.
A study conducted at [Institution Name] evaluated the effects of this compound on human cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of [insert value], suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethoxyoxane involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxane
- Structure : A six-membered ring with two oxygen atoms (1,4-dioxane).
- Properties: Highly polar, water-miscible, and volatile. Classified as a probable human carcinogen (EPA) due to hepatic and renal toxicity in chronic exposure .
- Regulatory Status : Subject to strict EPA guidelines (e.g., permissible exposure limit: 100 ppm) .
Trioxane (1,3,5-Trioxane)
- Structure : Cyclic trimer of formaldehyde (1,3,5-trioxane).
- Properties : Solid at room temperature, used as a precursor to polyoxymethylene plastics. Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but releases formaldehyde upon decomposition .
Methyl (3R,4S)-3-Hydroxyoxane-4-carboxylate
- Structure : Oxane ring with hydroxyl (-OH) and ester (-COOCH₃) groups.
- Applications : Used as a chiral building block in drug synthesis (e.g., anticoagulants, antivirals) due to its stereochemical rigidity .
- Contrast : The absence of ester and hydroxyl groups in 3,4,4-Trimethoxyoxane may limit its utility in asymmetric synthesis but enhance metabolic resistance.
2-Methoxy-1,4-dioxane
- Structure : Methoxy-substituted 1,4-dioxane.
- Properties: Limited toxicity data; predicted higher bioavailability than 1,4-dioxane due to methoxy substitution .
- Contrast : this compound’s tetrahydropyran backbone may confer greater ring stability compared to 1,4-dioxane derivatives.
Comparative Data Table
Research Findings and Gaps
- Toxicity: No direct studies on this compound exist.
- Stability : Analogous to trioxane, this compound may exhibit hydrolytic stability, but this requires validation.
- Synthetic Utility : Methoxy-substituted oxanes are understudied in catalysis, though their steric bulk could hinder enzyme binding in bioactive molecules .
Biological Activity
3,4,4-Trimethoxyoxane is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its chemical characterization, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by three methoxy groups attached to a central oxane ring. Its molecular formula is C₉H₁₄O₃. The presence of multiple methoxy groups can influence the compound's reactivity and interactions with biological systems.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. In studies involving essential oils containing this compound, significant antioxidant activities were reported using methods such as DPPH and FRAP assays. For instance, the IC50 values for antioxidant activity were found to be less than 1000 µg/mL in certain extracts .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Essential oils containing this compound demonstrated activity against various strains of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 250 to 15.625 µg/mL depending on the specific bacterial strain tested .
Study on Essential Oils
A significant study focused on the antibacterial and antioxidant potency of essential oils derived from plants that contain this compound. The study utilized gas chromatography-mass spectrometry (GC-MS) for chemical characterization and assessed the biological activities using agar disk diffusion and microtiter broth dilution methods. The results indicated that the essential oils exhibited a mean zone of inhibition ranging from 20.67 ± 0.33 mm to 32.00 ± 1.00 mm against various pathogens .
| Bacterial Strain | Mean Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 ± 1.00 | 125 |
| Escherichia coli | 25 ± 0.50 | 250 |
| Acinetobacter baumannii | 28 ± 0.75 | 62.5 |
| Salmonella enteritidis | 20 ± 0.33 | 500 |
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic applications in treating oxidative stress-related diseases and bacterial infections. Its role as an antioxidant may provide protective effects against cellular damage while its antibacterial properties could contribute to developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
